(1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE
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Overview
Description
(1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a naphthylmethyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methoxybenzaldehyde, naphthylmethylamine, and piperazine. The reaction conditions may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
(1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE shares structural similarities with other compounds containing methoxyphenyl, naphthylmethyl, and piperazinyl groups.
4-Methoxyphenethylamine: A simpler compound with a methoxyphenyl group, used in various chemical and biological studies.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its significance in scientific research.
Properties
Molecular Formula |
C24H27N3O |
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Molecular Weight |
373.5g/mol |
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C24H27N3O/c1-19(20-10-12-23(28-2)13-11-20)25-27-16-14-26(15-17-27)18-22-8-5-7-21-6-3-4-9-24(21)22/h3-13H,14-18H2,1-2H3/b25-19- |
InChI Key |
OXEPDTAVGYGRFC-PLRJNAJWSA-N |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)OC |
SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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